molecular formula C24H23N3O3S2 B11523404 N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11523404
M. Wt: 465.6 g/mol
InChI Key: BIYJXGWKBLXQKI-VXPUYCOJSA-N
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Description

N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a unique structure that combines an indole moiety, a thiazolidinone ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Derivative: The starting material, 1-hexyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde, is synthesized through a Fischer indole synthesis.

    Thiazolidinone Ring Formation: The indole derivative reacts with thiourea and chloroacetic acid under reflux conditions to form the thiazolidinone ring.

    Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbonyl compounds, potentially leading to alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising lead compound for new drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells. The thiazolidinone ring and indole moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 4-methyl-N-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • 2-methyl-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The hexyl group provides hydrophobic interactions, enhancing its binding to certain biological targets compared to its analogs with different alkyl chains.

This compound’s distinct structure and properties make it a valuable subject for ongoing research in various scientific fields.

Properties

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[(5Z)-5-(1-hexyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C24H23N3O3S2/c1-2-3-4-10-15-26-18-14-9-8-13-17(18)19(22(26)29)20-23(30)27(24(31)32-20)25-21(28)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,25,28)/b20-19-

InChI Key

BIYJXGWKBLXQKI-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)/C1=O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4)C1=O

Origin of Product

United States

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